Lithium selenate

説明

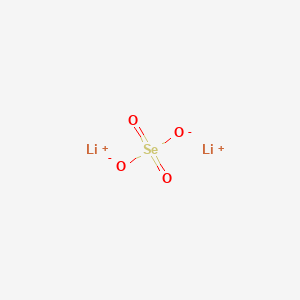

Lithium selenate is an inorganic compound composed of lithium and selenium, with the chemical formula Li₂SeO₄. It is a white crystalline solid that is soluble in water. This compound is primarily used in the field of electrochemistry, particularly in the development of advanced battery technologies.

準備方法

Synthetic Routes and Reaction Conditions: Lithium selenate can be synthesized through the reaction of lithium hydroxide (LiOH) with selenic acid (H₂SeO₄). The reaction is typically carried out in an aqueous medium at room temperature: [ \text{LiOH} + \text{H}_2\text{SeO}_4 \rightarrow \text{Li}_2\text{SeO}_4 + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound involves the controlled reaction of lithium carbonate (Li₂CO₃) with selenic acid. The reaction is conducted in large-scale reactors with precise control over temperature and pH to ensure high yield and purity: [ \text{Li}_2\text{CO}_3 + \text{H}_2\text{SeO}_4 \rightarrow \text{Li}_2\text{SeO}_4 + \text{CO}_2 + \text{H}_2\text{O} ]

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: It can be reduced to lithium selenide (Li₂Se) using reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄).

Substitution: this compound can participate in substitution reactions where the selenate ion (SeO₄²⁻) is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride in an aqueous or organic solvent.

Substitution: Various anions like sulfate (SO₄²⁻) or phosphate (PO₄³⁻) in aqueous solutions.

Major Products Formed:

Oxidation: Formation of higher oxidation state compounds of selenium.

Reduction: Formation of lithium selenide (Li₂Se).

Substitution: Formation of lithium salts of the substituting anions.

科学的研究の応用

Electrochemical Applications

Lithium-Selenium Batteries

Lithium selenate is primarily recognized for its role in the development of lithium-selenium (Li-Se) batteries. These batteries exhibit higher energy densities and longer lifespans compared to conventional lithium-sulfur batteries. The unique electrochemical properties of this compound contribute to improved conductivity and stability in battery systems.

| Characteristic | Lithium-Selenium Batteries | Lithium-Sulfur Batteries |

|---|---|---|

| Energy Density | Higher | Lower |

| Cycle Life | Longer | Shorter |

| Conductivity | Enhanced | Limited |

Recent advancements have demonstrated that incorporating this compound into battery cathodes can significantly enhance their performance. For instance, studies have shown that selenium-carbon composites with this compound exhibit high discharge capacities and excellent cycling stability, making them suitable for high-power applications .

Catalysis

This compound serves as an effective catalyst in various chemical reactions due to its redox properties. It can facilitate oxidation and reduction reactions, leading to the formation of higher oxidation state compounds of selenium or lithium selenide (Li2Se). This property is particularly useful in organic synthesis and materials science, where controlled reactions are crucial.

Biological and Medical Applications

Potential Therapeutic Uses

Research has indicated that this compound may have protective effects against oxidative stress in biological systems. Studies suggest that selenium compounds can mitigate the side effects of lithium treatment in psychiatric disorders by enhancing antioxidant defenses . This aspect opens avenues for investigating this compound as a potential adjuvant in therapeutic protocols.

Industrial Applications

This compound is utilized in several industrial processes, particularly in the production of specialty chemicals and materials with specific electronic properties. Its application extends to:

- Optical Fibers and Glass Manufacturing: this compound can modify the refractive index of materials, enhancing light transmission essential for telecommunications.

- Photovoltaic Cells: As a p-type semiconductor layer in thin-film solar cells, this compound improves the efficiency of solar energy conversion .

Case Study 1: Lithium-Selenium Battery Performance

A recent study explored the performance of a lithium-selenium battery using a composite cathode made from microporous carbon spheres infused with selenium particles. The results demonstrated a reversible capacity of 480 mAh/g after extensive cycling, indicating significant improvements over traditional battery systems .

Case Study 2: Antioxidant Properties in Medical Applications

In a controlled experiment involving rats, researchers found that sodium selenite (related to this compound) provided protective benefits against oxidative damage when administered alongside lithium treatment. This suggests potential therapeutic applications for this compound in reducing side effects associated with lithium therapy .

Challenges and Future Perspectives

Despite its promising applications, the use of this compound faces challenges such as cost-effectiveness, environmental impact, and material processing difficulties. Ongoing research focuses on developing sustainable synthesis methods and exploring novel applications across various fields.

作用機序

The mechanism of action of lithium selenate in electrochemical applications involves the reversible redox reactions of selenium. During the discharge cycle of a lithium-selenium battery, lithium ions (Li⁺) intercalate into the selenium cathode, forming lithium selenide (Li₂Se). During the charging cycle, lithium selenide is oxidized back to selenium, releasing lithium ions back into the electrolyte. This process is facilitated by the high electrical conductivity of selenium, which enhances the overall performance of the battery .

類似化合物との比較

Lithium Sulfate (Li₂SO₄): Similar in structure but contains sulfur instead of selenium. It is used in different applications, such as in the production of specialty glasses and ceramics.

Lithium Selenide (Li₂Se): A reduced form of lithium selenate, used in different electrochemical applications.

Lithium Tellurate (Li₂TeO₄): Contains tellurium instead of selenium and is used in advanced battery technologies.

Uniqueness of this compound: this compound is unique due to its high electrical conductivity and better electrochemical performance compared to its sulfur counterpart. It also offers advantages in terms of stability and compatibility with conventional carbonate-based electrolytes, making it a promising candidate for next-generation battery technologies .

生物活性

Lithium selenate (Li2SeO4) is a compound that combines lithium and selenium, both of which are known for their distinct biological activities. This article reviews the biological effects of this compound, focusing on its potential therapeutic applications, mechanisms of action, and the interplay between lithium and selenium in biological systems.

Overview of Lithium and Selenium

Lithium is primarily used in the treatment of bipolar disorder and depression. It stabilizes mood by modulating neurotransmitter release and enhancing neuroprotective factors. However, lithium therapy can lead to side effects, including renal impairment and thyroid dysfunction.

Selenium , an essential trace element, plays a critical role in antioxidant defense and thyroid hormone metabolism. It is known for its protective effects against oxidative stress and has been studied for its potential anticancer properties.

The combination of lithium and selenium in this compound may enhance the therapeutic effects of both elements while mitigating some adverse effects associated with lithium therapy. Research indicates that selenium can influence the pharmacokinetics of lithium, potentially reducing its toxicity.

- Antioxidant Activity : Selenium is a key component of selenoproteins, which exhibit antioxidant properties. Studies have shown that selenium can enhance the activity of glutathione peroxidase (GPx), an important enzyme in reducing oxidative stress caused by lithium treatment .

- Calcium Modulation : Lithium has been observed to increase calcium levels in various organs, including the brain and kidneys. Co-administration with selenium appears to modulate these effects, suggesting a protective role against potential calcium overload .

- Amino Acid Profile Alteration : Lithium's influence on plasma amino acids has been documented, with significant increases in certain amino acids like phenylalanine (Phe) when administered alone. Selenium does not significantly alter these levels but may interact with lithium to affect overall metabolic profiles .

Experimental Studies

A series of studies have investigated the biological activity of this compound through animal models:

- Study Design : Rats were divided into four groups: control (saline), lithium-treated (2.7 mg/kg), selenium-treated (0.5 mg/kg), and a combination group (lithium + selenium). Treatments were administered daily for six weeks .

-

Results Summary :

- Calcium Levels : Significant increases in calcium were noted in the kidneys and brain with lithium treatment; however, co-administration with selenium reduced these levels compared to lithium alone.

- Oxidative Stress Markers : Selenium significantly enhanced GPx activity in lithium-treated rats, indicating a restoration of antioxidant status .

- Amino Acid Concentrations : Lithium increased plasma concentrations of certain amino acids significantly, while selenium alone did not show marked changes but influenced outcomes when combined with lithium .

| Treatment Group | Calcium Level Change | GPx Activity Change | Phe Concentration Change |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| Lithium | ↑ Kidney, Brain | ↓ | ↑ |

| Selenium | Baseline | ↑ | Baseline |

| Lithium + Selenium | ↔ Kidney, Brain | ↑ | ↔ |

Case Studies

Several clinical observations support the beneficial role of selenium as an adjunct therapy in patients receiving lithium:

- Case Study 1 : A patient with bipolar disorder exhibited reduced side effects when selenium was included in their treatment regimen alongside lithium. The patient reported improved mood stability with fewer incidences of tremors and gastrointestinal disturbances.

- Case Study 2 : In another instance, patients receiving long-term lithium therapy showed improved renal function markers when supplemented with selenium, suggesting a protective effect against nephrotoxicity associated with prolonged lithium use.

特性

IUPAC Name |

dilithium;selenate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.H2O4Se/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTNYTBZEWFKNR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[O-][Se](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2SeO4, Li2O4Se | |

| Record name | lithium selenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50889645 | |

| Record name | Selenic acid, lithium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15593-52-9 | |

| Record name | Lithium selenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015593529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenic acid, lithium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenic acid, lithium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilithium selenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM SELENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH73V5FKQ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。